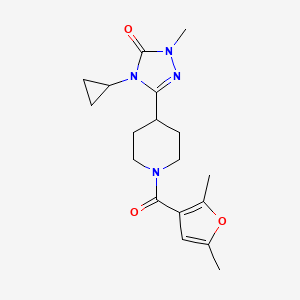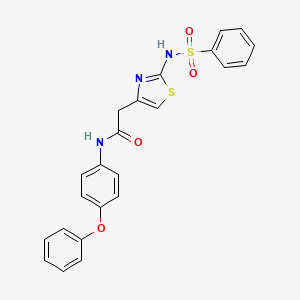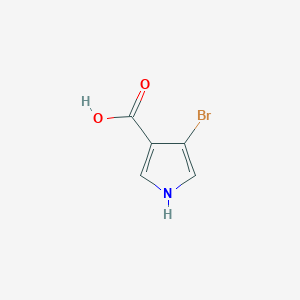
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a triazole ring, a piperidine ring, a furan ring, and a cyclopropyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The triazole ring, the piperidine ring, and the furan ring are all heterocyclic structures, which means they contain atoms other than carbon in their rings. These heterocyclic structures often contribute to the chemical reactivity and biological activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the triazole ring might contribute to its acidity, while the piperidine ring might contribute to its basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Synthesis of Novel Heterocyclic Hybrids : A study by Mekky and Sanad (2020) describes the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker, showcasing potent antibacterial and biofilm inhibition activities. The compounds were evaluated against various bacterial strains, demonstrating significant efficacy, particularly against MRSA and VRE bacterial strains. These findings highlight the potential of such heterocyclic compounds in addressing bacterial resistance and infections (Mekky & Sanad, 2020).
Utility of Cyano Acid Hydrazide in Heterocyclic Chemistry : Hussein (1998) explored the use of cyano acid hydrazide for synthesizing new 1,2,4-triazolo[1,5-a]pyridines and isoquinolines. The study presents a novel route for creating heterocyclic compounds, expanding the toolkit for developing potential therapeutic agents or research tools (Hussein, 1998).
Crystal Structure Studies of Bioactive Heterocycles : Thimmegowda et al. (2009) synthesized and analyzed the crystal structure of a novel heterocyclic compound, which is structurally related to the anti-HIV drug Nevirapine. This work emphasizes the importance of structural characterization in the development of new pharmaceuticals (Thimmegowda et al., 2009).
Applications in Drug Discovery and Biochemistry
- CCR5 Receptor-Based Mechanism of HIV Entry Inhibitors : Watson et al. (2005) investigated the mechanism of action of 873140, a potent allosteric noncompetitive antagonist of the CCR5 receptor, highlighting its potential as an HIV entry inhibitor. This research contributes to understanding how molecular interactions at the receptor level can influence therapeutic outcomes for infectious diseases (Watson et al., 2005).
Zukünftige Richtungen
The study of this compound could be an interesting area of research, given its complex structure and the potential for interesting chemical and biological properties. Future research could focus on synthesizing this compound, studying its chemical reactions, investigating its mechanism of action, and assessing its safety and hazards .
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-10-15(12(2)25-11)17(23)21-8-6-13(7-9-21)16-19-20(3)18(24)22(16)14-4-5-14/h10,13-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFRAYRJDHEKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)




![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)
![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)

